N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine

Catalog No.
S6754494
CAS No.
2640962-88-3
M.F
C15H16FN5O
M. Wt
301.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-p...

CAS Number

2640962-88-3

Product Name

N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine

IUPAC Name

N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)purin-6-amine

Molecular Formula

C15H16FN5O

Molecular Weight

301.32 g/mol

InChI

InChI=1S/C15H16FN5O/c1-22-7-6-21-10-20-13-14(18-9-19-15(13)21)17-8-11-2-4-12(16)5-3-11/h2-5,9-10H,6-8H2,1H3,(H,17,18,19)

InChI Key

HCLHWSNDNLVUOC-UHFFFAOYSA-N

SMILES

COCCN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)F

Canonical SMILES

COCCN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)F

N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of organic molecules. This compound features a purine backbone, characterized by a fused double-ring structure containing nitrogen atoms, which is fundamental in various biological processes. The specific structure includes a 4-fluorophenyl group attached via a methyl link and a 2-methoxyethyl side chain, which contributes to its chemical properties and biological activity. The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and may influence its interactions with biological targets.

  • Oxidation: This compound can be oxidized to form various derivatives, potentially altering its biological activity and stability. For instance, oxidation can lead to the formation of ketones or aldehydes, depending on the reaction conditions .
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for modifications that could enhance its pharmacological properties.
  • Dealkylation: The methoxyethyl group may undergo hydrolysis under acidic or basic conditions, leading to the release of methanol and forming an intermediate that could further react with other nucleophiles.

The biological activity of N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine has been studied primarily for its potential as an antiviral agent. Compounds in this class often exhibit activity against various viral infections due to their ability to interfere with viral replication processes. Specifically, this compound may target viral polymerases or other enzymes critical for viral life cycles. Additionally, it may show promise in modulating cellular pathways involved in inflammation and cancer progression.

The synthesis of N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Purine Base: Starting from simpler precursors, the purine structure is constructed through cyclization reactions that incorporate nitrogen atoms into the ring system.
  • Substitution Reactions: The 4-fluorophenyl group is introduced through a Friedel-Crafts alkylation or similar electrophilic aromatic substitution methods.
  • Attachment of Side Chains: The 2-methoxyethyl group can be added via nucleophilic substitution on a suitable precursor that allows for the introduction of this functional group.

These steps often require careful control of reaction conditions to ensure high yields and purity of the final product.

N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine has potential applications in:

  • Pharmaceutical Development: As a candidate for antiviral drugs, particularly those targeting RNA viruses.
  • Research: In studies investigating purine metabolism and signaling pathways in cellular biology.
  • Diagnostic Tools: Its derivatives could be explored for use in imaging or diagnostic assays related to viral infections.

Studies on the interactions of N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Investigating the effects of the compound on cell viability, proliferation, and apoptosis in various cell lines.
  • In Vivo Studies: Assessing pharmacokinetics and bioavailability in animal models to determine therapeutic potential.

Several compounds share structural similarities with N-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine, including:

Compound NameStructural FeaturesUnique Properties
N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amineChlorine instead of fluorineMay exhibit different biological activities due to chlorine's electronegativity
N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amineFluorine at position 3Potentially different binding interactions with targets
N-(4-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amineBromine instead of fluorineIncreased molecular weight may affect pharmacokinetics

These compounds illustrate variations in halogen substitution that can significantly influence their chemical behavior and biological efficacy. Each compound's unique properties make them valuable for exploring diverse therapeutic avenues within medicinal chemistry.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

301.13388831 g/mol

Monoisotopic Mass

301.13388831 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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